
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom.Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the development of novel classes of compounds with potential biological activities. For instance, Koza et al. (2013) reported the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing the diversity in chemical synthesis and potential applications in drug discovery (Koza et al., 2013).
Antimicrobial Activity
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, indicating the compound's role in developing new antimicrobial agents. This study demonstrates the compound's utility in addressing resistance against pathogenic strains (Patel et al., 2011).
Molecular Structure Analysis
Kloubert et al. (2012) performed methylation of a related compound to produce a yellow title compound, providing insights into the molecular structure and potential modifications to enhance biological activities (Kloubert et al., 2012).
Efficient Synthesis Methods
Zhang et al. (2020) reported on an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, highlighting the significance of developing new synthetic routes for potential therapeutic agents (Zhang et al., 2020).
Exploration of Biological Activities
Sondhi et al. (2000) conducted research on the synthesis and evaluation of anti-inflammatory and anticancer activities of some condensed pyrimidines, demonstrating the compound's relevance in discovering new treatments for inflammation and cancer (Sondhi et al., 2000).
Future Directions
The future directions for the study of this compound could include investigating its synthesis, chemical reactions, mechanism of action, and biological activities. It could also be interesting to study its potential applications in medicine, given the biological activities exhibited by similar compounds .
Mechanism of Action
Target of Action
Thiazole and indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of thiazole and indole derivatives can also vary greatly. Some common modes of action include inhibiting enzyme activity, blocking receptor signaling, or interacting with DNA .
Biochemical Pathways
Thiazole and indole derivatives can affect a variety of biochemical pathways. For example, some derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole and indole derivatives can vary based on their chemical structure. Generally, these compounds are designed to be bioavailable and stable in the body .
Result of Action
The result of the compound’s action can range from killing or inhibiting the growth of pathogens (for antimicrobial and antiviral activities) to reducing inflammation (for anti-inflammatory activity) or killing cancer cells (for anticancer activity) .
Action Environment
The action, efficacy, and stability of thiazole and indole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10-16-12(9-21-10)14(19)18-7-3-4-11(8-18)20-13-5-2-6-15-17-13/h2,5-6,9,11H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAHBWGGDHLZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)
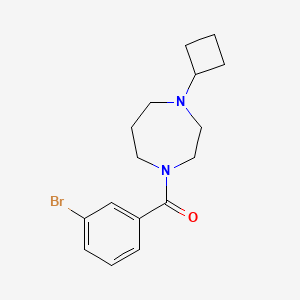
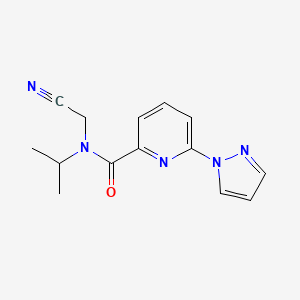
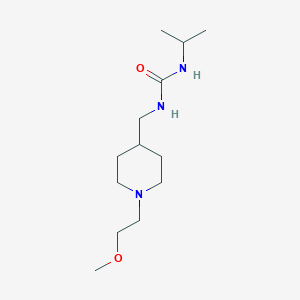
![3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2938788.png)
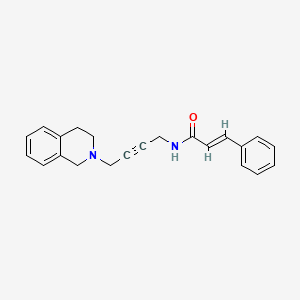
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2938790.png)
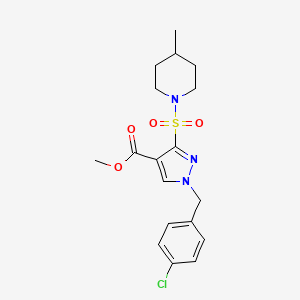
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2938792.png)
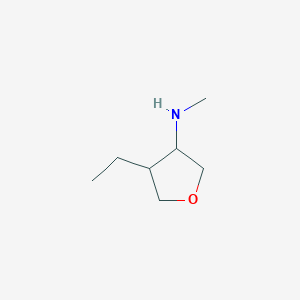
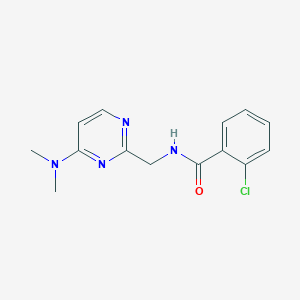

![4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B2938798.png)
